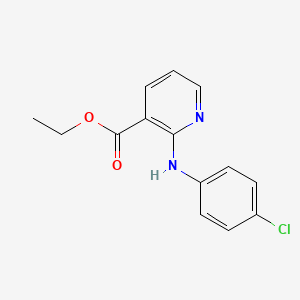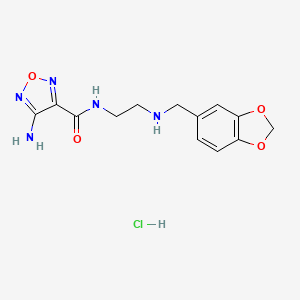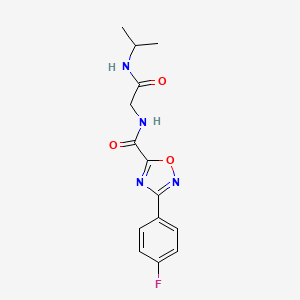
C14H15FN4O3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound C14H15FN4O3 is known by its IUPAC name as 3-(4-fluorophenyl)-2-{1-[(2-methoxyethoxy)methyl]-1H-1,2,3,4-tetrazol-5-yl}prop-2-enal . It is a fluorinated organic molecule with a molecular weight of 306.292303 g/mol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C14H15FN4O3 typically involves multiple steps, starting with the preparation of the core tetrazole ring. One common synthetic route includes the reaction of a suitable precursor with a fluorinated phenyl group under controlled conditions. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic pathway chosen.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using reactors designed to handle large volumes of reactants. The process involves careful monitoring of temperature, pressure, and reaction times to ensure the purity and yield of the final product. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
C14H15FN4O3: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: : Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of This compound .
科学的研究の応用
C14H15FN4O3: has several scientific research applications, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: : Explored for its therapeutic potential in treating diseases, including its use as a lead compound in drug discovery.
Industry: : Applied in the development of new materials and chemical processes.
作用機序
The mechanism by which C14H15FN4O3 exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
類似化合物との比較
C14H15FN4O3: is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
C14H15FN4O2: : A closely related compound with a different functional group.
C14H15FN3O3: : Another analog with a variation in the molecular structure.
These compounds share similarities in their core structure but differ in their functional groups and properties, making This compound unique in its applications and behavior.
特性
分子式 |
C14H15FN4O3 |
|---|---|
分子量 |
306.29 g/mol |
IUPAC名 |
3-(4-fluorophenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C14H15FN4O3/c1-8(2)17-11(20)7-16-13(21)14-18-12(19-22-14)9-3-5-10(15)6-4-9/h3-6,8H,7H2,1-2H3,(H,16,21)(H,17,20) |
InChIキー |
UKUVXDCSXTWTMP-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(=O)CNC(=O)C1=NC(=NO1)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


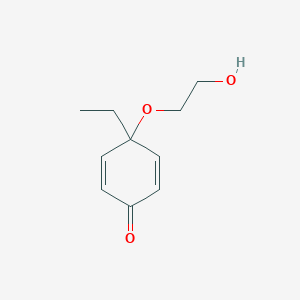

![N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B15172845.png)
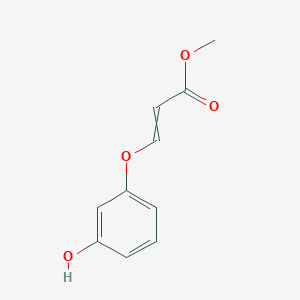
![N-[2-(2-benzyl-5-methoxyphenyl)ethyl]acetamide](/img/structure/B15172856.png)
![N,N'-[(Benzylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B15172868.png)
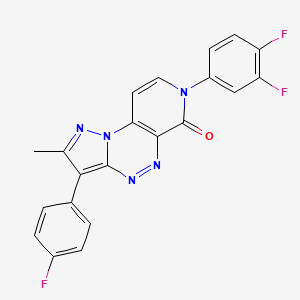
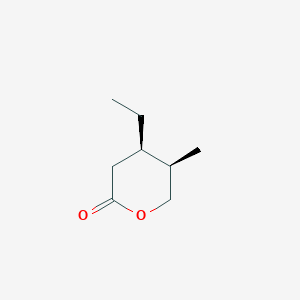
![(1R,4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol](/img/structure/B15172885.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-azido-5-bromo-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B15172895.png)
![N-[1-(2,3-dimethylcyclohexyl)-2-hydroxy-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]furan-2-carboxamide](/img/structure/B15172903.png)
![1-[1-(Thiophen-2-yl)ethenyl]pyrrolidine](/img/structure/B15172909.png)
